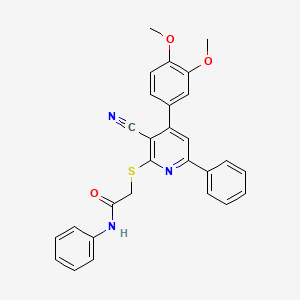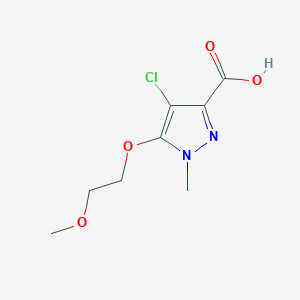
4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloro group, a methoxyethoxy group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed.
Major Products
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound.
Esterification: Products include esters of the pyrazole carboxylic acid.
科学的研究の応用
4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe or ligand in various biological assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
類似化合物との比較
Similar Compounds
- 4-Chloro-5-methoxy-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
- 4-Chloro-5-(2-methoxyethoxy)-2-nitrobenzaldehyde
Uniqueness
4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methoxyethoxy group, and a carboxylic acid group makes it a versatile compound for various applications.
特性
分子式 |
C8H11ClN2O4 |
|---|---|
分子量 |
234.64 g/mol |
IUPAC名 |
4-chloro-5-(2-methoxyethoxy)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11ClN2O4/c1-11-7(15-4-3-14-2)5(9)6(10-11)8(12)13/h3-4H2,1-2H3,(H,12,13) |
InChIキー |
UWKSCOCUZPIAQD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C(=O)O)Cl)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


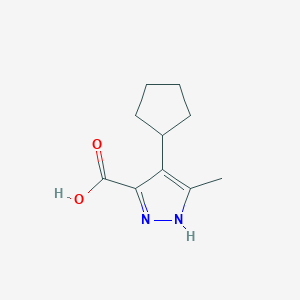

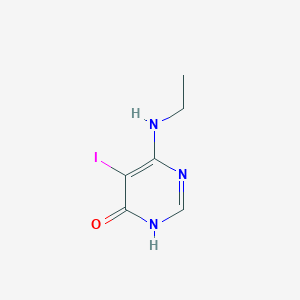



![3-Isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B11779707.png)

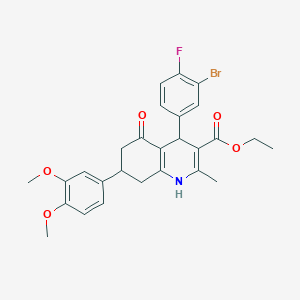
![(1R,4S,5R)-Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11779726.png)

![6-Fluoro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11779734.png)
